![molecular formula C17H19ClFNO2 B7429902 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are drugs that are used to treat various medical conditions such as hypertension, angina, and arrhythmias.
Wirkmechanismus
The mechanism of action of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol involves the inhibition of beta-adrenergic receptors. Beta-adrenergic receptors are proteins that are located on the surface of cells and are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By blocking these receptors, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol include:
1. Reduction in Heart Rate: By blocking beta-adrenergic receptors, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce heart rate, which can be beneficial in the treatment of cardiovascular diseases.
2. Reduction in Blood Pressure: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can also reduce blood pressure by blocking beta-adrenergic receptors.
3. Inhibition of Sympathetic Nervous System: By reducing the activity of the sympathetic nervous system, 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can reduce anxiety and improve the response to psychotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol for lab experiments include:
Advantages:
1. High Selectivity: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is highly selective for beta-adrenergic receptors, which can be advantageous in studies that require specific receptor targeting.
2. Well-Established Pharmacology: The pharmacology of beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol is well-established, which can simplify experimental design and interpretation.
Limitations:
1. Limited Solubility: 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol has limited solubility in aqueous solutions, which can complicate experimental procedures.
2. Off-Target Effects: Beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol can have off-target effects on other receptors, which can complicate experimental interpretation.
Zukünftige Richtungen
Some of the future directions for research on 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol include:
1. Combination Therapy: The combination of beta-blockers with other drugs such as chemotherapy agents may enhance the anti-cancer properties of beta-blockers.
2. Development of Novel Compounds: The development of novel beta-blockers with improved pharmacological properties such as increased solubility and selectivity may enhance their therapeutic potential.
3. Mechanistic Studies: Further mechanistic studies are needed to elucidate the precise molecular mechanisms underlying the anti-cancer and anti-anxiety properties of beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol.
Synthesemethoden
The synthesis of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol involves the reaction of 2-fluoro-4-chlorophenylacetonitrile with (R)-2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Cardiovascular Diseases: Beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol are commonly used to treat cardiovascular diseases such as hypertension, angina, and arrhythmias. Studies have shown that beta-blockers can effectively reduce blood pressure, heart rate, and the risk of cardiovascular events.
2. Cancer: Recent studies have suggested that beta-blockers such as 3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol may have anti-cancer properties. It has been proposed that beta-blockers can inhibit tumor growth and metastasis by modulating the activity of the sympathetic nervous system.
3. Neurological Disorders: Beta-blockers have also been studied for their potential use in the treatment of neurological disorders such as anxiety and post-traumatic stress disorder. Studies have shown that beta-blockers can reduce the symptoms of anxiety and improve the response to psychotherapy.
Eigenschaften
IUPAC Name |
3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2/c18-13-7-5-12(6-8-13)17(22)11-20-16(9-10-21)14-3-1-2-4-15(14)19/h1-8,16-17,20-22H,9-11H2/t16?,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWDDCLIDCDHZ-DJNXLDHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)NCC(C2=CC=C(C=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(CCO)NC[C@@H](C2=CC=C(C=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.